molecular formula C23H24N4O4S B2363672 Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 896293-36-0

Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B2363672
CAS No.: 896293-36-0
M. Wt: 452.53
InChI Key: NQEQCBOIUFRWFY-UHFFFAOYSA-N
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Description

Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)18(26-11-9-16(10-12-26)22(29)30-2)19-21(28)27-23(32-19)24-20(25-27)17-4-3-13-31-17/h3-8,13,16,18,28H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEQCBOIUFRWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate (CAS Number: 887219-48-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 438.5 g/mol. The compound features a complex structure that includes:

  • Thiazolo[3,2-b][1,2,4]triazole moiety : Known for diverse biological activities.
  • Piperidine ring : Enhances pharmacological potential and solubility characteristics.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Toxicity and Safety Profile

A study assessing the toxicity of similar triazole derivatives found that they generally exhibit low toxicity levels. The LD50 values (the dose lethal to 50% of the population) for related compounds were reported to be in the range of 1000 to 5000 mg/kg in animal models . This suggests a favorable safety profile for this compound.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in target cells, contributing to their anticancer effects .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli with MIC values < 50 µg/mL.
Study BShowed anticancer efficacy in breast cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study CEvaluated toxicity in rats; reported LD50 > 3000 mg/kg indicating low toxicity.

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